Disulfo-ICG-alkyne (disodium)

Description

Properties

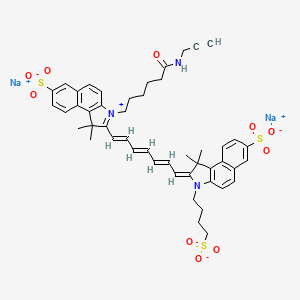

Molecular Formula |

C48H51N3Na2O10S3 |

|---|---|

Molecular Weight |

972.1 g/mol |

IUPAC Name |

disodium;(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |

InChI |

InChI=1S/C48H53N3O10S3.2Na/c1-6-28-49-44(52)19-13-10-14-29-50-40-26-20-34-32-36(63(56,57)58)22-24-38(34)45(40)47(2,3)42(50)17-11-8-7-9-12-18-43-48(4,5)46-39-25-23-37(64(59,60)61)33-35(39)21-27-41(46)51(43)30-15-16-31-62(53,54)55;;/h1,7-9,11-12,17-18,20-27,32-33H,10,13-16,19,28-31H2,2-5H3,(H3-,49,52,53,54,55,56,57,58,59,60,61);;/q;2*+1/p-2 |

InChI Key |

HWGCBCCLGYBTMM-UHFFFAOYSA-L |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCC#C)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCC#C)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Disulfo-ICG-alkyne (disodium) is synthesized through a series of chemical reactions involving the incorporation of sulfonate groups and alkyne functionalities into the indocyanine green (ICG) structure. The synthesis typically involves the following steps:

Sulfonation: Introduction of sulfonate groups to the ICG structure.

Alkyne Functionalization: Addition of alkyne groups to the sulfonated ICG.

Industrial Production Methods: The industrial production of Disulfo-ICG-alkyne (disodium) involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product, which is essential for its use in research applications .

Chemical Reactions Analysis

Types of Reactions: Disulfo-ICG-alkyne (disodium) undergoes various chemical reactions, including:

Click Chemistry Reactions: The compound is primarily used in click chemistry, where it reacts with azides to form stable triazole linkages.

Substitution Reactions: The sulfonate groups can participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

Azides: Used in click chemistry reactions with Disulfo-ICG-alkyne (disodium).

Catalysts: Copper(I) catalysts are commonly used to facilitate click chemistry reactions.

Major Products: The major products formed from these reactions are typically triazole-linked compounds, which are stable and useful in various applications .

Scientific Research Applications

Chemistry: Disulfo-ICG-alkyne (disodium) is widely used in click chemistry for the synthesis of complex molecules. Its ability to form stable triazole linkages makes it valuable in the development of new chemical entities.

Biology: In biological research, Disulfo-ICG-alkyne (disodium) is used for labeling and imaging studies. Its fluorescent properties allow researchers to track and visualize biological processes in real-time.

Medicine: The compound is used in medical research for the development of diagnostic tools and therapeutic agents. Its ability to target specific molecules and pathways makes it a valuable tool in drug discovery and development.

Industry: In industrial applications, Disulfo-ICG-alkyne (disodium) is used in the production of advanced materials and nanotechnology. Its unique chemical properties enable the creation of innovative products with enhanced performance .

Mechanism of Action

Disulfo-ICG-alkyne (disodium) exerts its effects through its ability to participate in click chemistry reactions. The compound’s alkyne groups react with azides to form triazole linkages, which are stable and versatile. This mechanism allows for the precise and efficient modification of molecules, making it a powerful tool in various scientific applications .

Comparison with Similar Compounds

Key Properties:

- Structure : Combines ICG's NIR fluorophore, two sulfonic acid groups (enhancing water solubility), and an alkyne moiety for click chemistry .

- Optical Characteristics : Emission at 800–850 nm, excitation at ~780 nm, suitable for in vivo imaging .

- Solubility: Highly water-soluble due to sulfonic acid groups, dissolving in organic solvents like DMSO and methanol .

- Applications : Bioimaging, real-time tracking of biomolecules, and drug delivery studies .

Comparison with Similar Compounds

ICG-alkyne

- Structural Difference : Lacks sulfonic acid groups, reducing water solubility and stability in physiological environments .

- Optical Properties: Shares NIR emission (~800–850 nm) but exhibits lower signal-to-noise ratios in aqueous media due to aggregation .

- Applications: Limited to hydrophobic systems or organic solvent-based assays.

diSulfo-Cyanine5/5.5-alkyne

- Structural Difference : Replaces ICG with Cyanine5 (Cy5, ~650 nm) or Cyanine5.5 (~710 nm), shortening emission wavelengths .

- Optical Properties :

- Cy5-alkyne: Emission at ~670 nm, ideal for superficial imaging.

- Cy5.5-alkyne: Emission at ~710 nm, intermediate tissue penetration.

- Applications : Surface-level cellular imaging, less suited for deep-tissue studies compared to ICG derivatives .

diSulfo-ICG-NHS

- Functional Group : Contains an N-hydroxysuccinimide (NHS) ester instead of alkyne .

- Reactivity : Targets primary amines (e.g., lysine residues), enabling covalent protein labeling.

- Advantage: No copper catalyst required for conjugation, unlike alkyne-azide click chemistry .

- Limitation : Less versatile for modular bioconjugation compared to click chemistry-enabled derivatives.

diSulfo-ICG-COOH

- Functional Group : Carboxylic acid (-COOH) replaces alkyne, enabling carbodiimide (EDC/NHS) coupling .

- Applications : Conjugation with amine-containing biomolecules (e.g., antibodies, peptides).

- Comparison : Similar solubility and NIR performance to diSulfo-ICG-alkyne but lacks click chemistry utility .

diSulfo-ICG-DBCO

- Functional Group : Dibenzocyclooctyne (DBCO) replaces alkyne, enabling copper-free click chemistry .

- Advantage : Avoids copper toxicity in live-cell imaging.

- Trade-off : Larger molecular weight may reduce tissue penetration efficiency compared to smaller alkyne derivatives.

Data Table: Comparative Analysis

Research Findings and Advantages of Disulfo-ICG-alkyne

- Superior Stability : Sulfonic acid groups prevent aggregation, maintaining fluorescence intensity in aqueous media .

- Click Chemistry Efficiency : Alkyne-azide cycloaddition achieves >90% conjugation efficiency with azide-modified biomolecules .

- In Vivo Performance : Demonstrated 2–3 mm deeper tissue penetration than Cy5-alkyne in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.